Cas no 67095-60-7 (2-(trifluoromethyl)-1H-Pyrrole)

2-(Trifluoromethyl)-1H-pyrrole is a fluorinated heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the pyrrole ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its reactivity allows for further functionalization, enabling the construction of complex molecular architectures. The compound is typically handled under inert conditions due to the sensitivity of the pyrrole ring. Its utility in medicinal chemistry and material science underscores its importance as a versatile building block.
2-(trifluoromethyl)-1H-Pyrrole structure
67095-60-7 structure
Product Name:2-(trifluoromethyl)-1H-Pyrrole
CAS No:67095-60-7
MF:C5H4F3N
MW:135.087171554565
MDL:MFCD11226561
CID:395378
PubChem ID:10931475
Update Time:2025-07-23

2-(trifluoromethyl)-1H-Pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2-(trifluoromethyl)-1H-Pyrrole
    • 1H-Pyrrole, 2-(trifluoromethyl)-
    • DTXSID40448684
    • SCHEMBL827830
    • SB13487
    • 2-trifluoromethyl pyrrole
    • trifluoromethylpyrrole
    • 67095-60-7
    • EN300-87128
    • AKOS005255662
    • 2-(TRIFLUOROMETHYL)-1H-PYRROLE97%
    • MDL: MFCD11226561
    • Inchi: 1S/C5H4F3N/c6-5(7,8)4-2-1-3-9-4/h1-3,9H
    • InChI Key: IVDHYYCFEMRCDZ-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CN1)(F)F

Computed Properties

  • Exact Mass: 135.02962
  • Monoisotopic Mass: 135.02958362g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 98.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 15.79

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Additional information on 2-(trifluoromethyl)-1H-Pyrrole

2-(Trifluoromethyl)-1H-Pyrrole: A Comprehensive Overview

The compound with CAS No 67095-60-7, commonly referred to as 2-(trifluoromethyl)-1H-pyrrole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This molecule is characterized by its pyrrole ring structure, which is a five-membered ring containing four carbon atoms and one nitrogen atom, with a trifluoromethyl group (-CF3) attached at the 2-position. The trifluoromethyl substituent imparts unique electronic and steric properties to the molecule, making it a versatile building block for various applications.

Pyrrole derivatives have long been studied for their aromaticity and reactivity, which are influenced by the substituents attached to the ring. In the case of 2-(trifluoromethyl)-1H-pyrrole, the trifluoromethyl group introduces electron-withdrawing effects due to the electronegativity of fluorine atoms. This not only alters the electronic properties of the pyrrole ring but also enhances its stability and reactivity in certain chemical reactions. Recent studies have demonstrated that this compound can serve as a precursor for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), which are widely used in gas storage, catalysis, and sensing applications.

The synthesis of 2-(trifluoromethyl)-1H-pyrrole typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the substitution reaction of a suitable trifluoromethylating agent with a pyrrole derivative under specific conditions. Researchers have explored various catalysts and solvents to optimize this process, leading to more efficient and environmentally friendly synthesis methods. For instance, recent advancements in catalytic systems have enabled the use of mild reaction conditions, reducing energy consumption and waste generation during production.

One of the most promising applications of 2-(trifluoromethyl)-1H-pyrrole lies in its potential as a building block for drug discovery. The trifluoromethyl group is known to enhance pharmacokinetic properties such as bioavailability and metabolic stability, making this compound an attractive candidate for medicinal chemists. Recent studies have explored its role in designing inhibitors for various enzymes and receptors involved in diseases like cancer, inflammation, and neurodegenerative disorders.

In addition to its role in drug discovery, 2-(trifluoromethyl)-1H-pyrrole has also found applications in materials science. Its ability to coordinate with metal ions makes it a valuable component in constructing MOFs with high surface area and porosity. These materials are being investigated for their potential in gas separation (e.g., CO2 capture), catalysis, and sensing technologies. For example, researchers have developed MOFs incorporating this compound that exhibit exceptional selectivity for detecting trace amounts of toxic gases like hydrogen sulfide (H2S) or ammonia (NH3).

Another area where 2-(trifluoromethyl)-1H-pyrrole has shown promise is in organic electronics. The trifluoromethyl group's electron-withdrawing nature can modulate the electronic properties of conjugated systems, making this compound suitable for designing semiconducting materials or charge transport layers in devices like organic light-emitting diodes (OLEDs) or photovoltaic cells. Recent studies have demonstrated that incorporating this compound into polymer frameworks can enhance their charge carrier mobility and stability under operational conditions.

From an environmental perspective, the development of sustainable synthesis methods for 2-(trifluoromethyl)-1H-pyrrole is a critical area of research. Traditional methods often involve hazardous reagents or generate harmful byproducts; however, green chemistry approaches are being explored to address these challenges. For instance, researchers have investigated biocatalytic pathways or solvent-free reactions to reduce the environmental footprint associated with its production.

In conclusion, 2-(trifluoromethyl)-1H-pyrrole (CAS No 67095-60-7) is a versatile compound with diverse applications across multiple disciplines due to its unique chemical properties and functional groups. Ongoing research continues to uncover new ways to harness its potential while addressing challenges related to synthesis efficiency and sustainability.

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